BenchChemオンラインストアへようこそ!

Biotin-LLY-FMK

Activity-Based Protein Profiling Calpain pull-down Streptavidin-biotin affinity

Biotin-LLY-FMK is a biotinylated, cell-permeable, irreversible peptide fluoromethyl ketone (FMK) inhibitor that targets the calpain family of calcium-activated neutral cysteine proteases and cathepsin L. It is the biotin-tagged derivative of Z-LLY-FMK (Calpain Inhibitor IV), retaining the identical LLY tripeptide recognition sequence and FMK electrophilic warhead while appending a biotin moiety via a linker for streptavidin-based detection and enrichment.

Molecular Formula C32H48FN5O6S
Molecular Weight 649.8234
Cat. No. B1574915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-LLY-FMK
Molecular FormulaC32H48FN5O6S
Molecular Weight649.8234
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-LLY-FMK: Calpain/Cathepsin Activity-Based Probe Procurement Specification


Biotin-LLY-FMK is a biotinylated, cell-permeable, irreversible peptide fluoromethyl ketone (FMK) inhibitor that targets the calpain family of calcium-activated neutral cysteine proteases and cathepsin L . It is the biotin-tagged derivative of Z-LLY-FMK (Calpain Inhibitor IV), retaining the identical LLY tripeptide recognition sequence and FMK electrophilic warhead while appending a biotin moiety via a linker for streptavidin-based detection and enrichment . The compound is employed as an activity-based probe (ABP) for the identification, pull-down, and profiling of active calpain and cathepsin L species in complex biological samples, distinguishing it from non-tagged inhibitors that provide only functional blockade without target identification capability [1].

Why Z-LLY-FMK or FITC-LLY-FMK Cannot Directly Replace Biotin-LLY-FMK in Activity-Based Workflows


The core functional distinction between Biotin-LLY-FMK and its closest analogs—Z-LLY-FMK (no tag) and FITC-LLY-FMK (fluorescent tag)—is the biotin moiety, which confers an orthogonal, high-affinity handle for streptavidin-based capture and detection . Z-LLY-FMK provides irreversible inhibition only; it cannot be used to pull down, enrich, or visualize the specific active protease species that are covalently labeled. FITC-LLY-FMK enables fluorescent detection but lacks the sub-picomolar affinity (streptavidin-biotin Kd ≈ 10⁻¹⁵ M) required for stringent pull-down and mass spectrometry-based target identification [1]. Furthermore, the biotin tag increases the molecular weight from 557.66 Da (Z-LLY-FMK) to 649.82 Da (Biotin-LLY-FMK), which may impact cell permeability and subcellular distribution in ways not replicated by fluorophore-conjugated or untagged analogs . These differences make generic substitution across detection, enrichment, and identification applications scientifically unsound without re-validation of each workflow parameter.

Quantitative Differentiation Evidence for Biotin-LLY-FMK Selection vs. Closest Analogs


Biotin-LLY-FMK Enables Sub-Picomolar Affinity Streptavidin Capture vs. Zero Capture Capability of Z-LLY-FMK

Biotin-LLY-FMK incorporates a biotin tag that binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹⁵ M, the strongest known non-covalent biological interaction [1]. This enables stringent pull-down of covalently labeled calpain and cathepsin L species from cell lysates using streptavidin-agarose beads, followed by SDS-PAGE and Western blot detection with streptavidin-HRP or mass spectrometry identification. In contrast, Z-LLY-FMK—which shares the identical LLY-FMK inhibitory warhead—carries no affinity tag and therefore offers zero intrinsic capture or detection capability; labeled proteases cannot be selectively enriched from complex mixtures . FITC-LLY-FMK provides fluorescence-based detection (excitation/emission ~495/519 nm for FITC) but lacks the high-affinity biotin-streptavidin interaction, limiting its utility to visualization without robust pull-down .

Activity-Based Protein Profiling Calpain pull-down Streptavidin-biotin affinity

Calpain II Kinetic Inhibition: Biotin-LLY-FMK Inherits the Irreversible Profile of the Parent Z-LLY-FMK Scaffold

The parent compound Z-LLY-FMK is a well-characterized irreversible inhibitor of calpain II with a second-order rate constant k₂ = 28,900 M⁻¹s⁻¹, and also inhibits cathepsin L with k₂ = 680,000 M⁻¹s⁻¹ . Biotin-LLY-FMK retains the identical LLY tripeptide recognition sequence and the FMK electrophilic warhead that covalently modifies the active-site cysteine . The biotin tag is appended distal to the reactive center and is not expected to abrogate the core inhibitory mechanism; however, the introduction of the biotin moiety (MW contribution ~244 Da) may sterically alter k₂ values and substrate-competitive binding kinetics relative to the untagged parent. No published head-to-head k₂ comparison between Biotin-LLY-FMK and Z-LLY-FMK was identified, necessitating that end-users empirically determine relative potency in their specific assay systems .

Calpain II inhibition kinetics Irreversible cysteine protease inhibitor k₂ rate constant

In Vivo Pharmacodynamic Efficacy of the Parent Scaffold Z-LLY-FMK in Rat Bile Duct Ligation Model Provides a Baseline for Biotin-LLY-FMK Target Engagement Studies

Z-LLY-FMK (2.5 mg/kg/day, intraperitoneal) significantly reduced hepatocyte apoptosis after common bile duct ligation (BDL) in Sprague-Dawley rats compared to untreated controls, as measured by TUNEL staining and histological scoring [1]. The same study demonstrated that ZFA-FMK, a control inhibitor, failed to attenuate apoptosis, confirming calpain-specific pharmacology. Z-LLY-FMK also reduced intestinal apoptosis in BDL rats with similar efficacy [2]. Biotin-LLY-FMK, carrying the identical LLY-FMK pharmacophore, enables an additional capability: ex vivo pull-down of active calpain isoforms from BDL tissue lysates using streptavidin beads, allowing correlation of calpain activity with histopathological outcomes. This capability is absent from Z-LLY-FMK protocols, which can only measure calpain inhibition indirectly via substrate cleavage assays [3].

Hepatocyte apoptosis Bile duct ligation Calpain inhibition in vivo

Biotin-LLY-FMK Has a Molecular Weight 16.5% Greater Than Z-LLY-FMK, Which May Predict Altered Cell Permeability and Solubility

The molecular weight of Biotin-LLY-FMK is 649.82 Da, representing a 92.16 Da increase (16.5%) over the parent Z-LLY-FMK (557.66 Da) due to the biotin tag and linker . FITC-LLY-FMK is larger still at 810.31 Da (45.3% increase), while Biotin-VAD-FMK, a biotinylated pan-caspase inhibitor used for analogous ABPP applications, has a MW of approximately 610 Da . Empirical permeability data using parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayers are not available in the public domain for this specific comparison. However, the general relationship that increasing MW above 500 Da can reduce passive membrane permeability is well-established in medicinal chemistry [1]. Users should anticipate that Biotin-LLY-FMK may exhibit reduced cell permeability relative to Z-LLY-FMK and should empirically determine optimal working concentrations (typically 10-50 µM range for FMK probes in cell culture).

Cell permeability Physicochemical properties Molecular weight impact

Biotin-LLY-FMK Enables Dual-Mode Detection (Chemiluminescence and Mass Spectrometry) Unlike FITC-LLY-FMK Which Is Limited to Fluorescence

Biotin-LLY-FMK-labeled proteins can be detected via streptavidin-HRP chemiluminescence on Western blots, offering sensitivity comparable to or exceeding FITC fluorescence (detection limit typically in the low femtomole range for both modalities) . Critically, streptavidin bead-captured Biotin-LLY-FMK targets can be subjected to on-bead tryptic digestion and LC-MS/MS analysis for unambiguous protein identification, a workflow that is incompatible with FITC-LLY-FMK due to the absence of a high-affinity capture handle . This dual capability—sensitive detection plus mass spectrometry-based identification—makes Biotin-LLY-FMK the only LLY-FMK probe suitable for both target validation and discovery proteomics in a single experiment [1].

Multimodal detection Streptavidin-HRP Mass spectrometry target identification

Recommended Application Scenarios for Biotin-LLY-FMK Based on Quantitative Differentiation Evidence


Activity-Based Protein Profiling (ABPP) of Active Calpain Isoforms in Disease Tissue Lysates

Biotin-LLY-FMK is the required probe for ABPP workflows aiming to identify and quantify active calpain and cathepsin L species in tissue homogenates. The biotin tag enables streptavidin bead enrichment of covalently labeled proteases with Kd ≈ 10⁻¹⁵ M capture efficiency [1], followed by on-bead trypsin digestion and LC-MS/MS identification. Z-LLY-FMK cannot be substituted for this purpose, as it lacks an affinity handle for target enrichment. Typical working concentration: 10-50 µM Biotin-LLY-FMK in cell or tissue lysate, incubation 30-60 min at 37°C, followed by streptavidin-agarose pull-down overnight at 4°C [2].

Western Blot Validation of Calpain Target Engagement Using Streptavidin-HRP Detection

For laboratories seeking to confirm that calpain inhibitors engage their intended targets in cell-based assays, Biotin-LLY-FMK provides a direct, covalent label that can be visualized by streptavidin-HRP Western blot. This approach offers a quantitative readout of active calpain levels without requiring target-specific antibodies [1]. The sensitivity (low femtomole detection limit with chemiluminescent substrate) matches or exceeds that of FITC-LLY-FMK fluorescence, while adding the capability to excise bands for in-gel tryptic digestion and MS identification—a workflow unavailable with FITC-LLY-FMK [2].

Competitive ABPP for Screening Novel Calpain Inhibitor Candidates

Biotin-LLY-FMK can serve as a reporter probe in competitive ABPP assays: test compounds are pre-incubated with calpain-containing samples, followed by Biotin-LLY-FMK labeling. Reduction in streptavidin-HRP signal (quantified by densitometry) relative to vehicle-treated controls provides a dose-response curve for calculating IC₅₀ values of candidate inhibitors [1]. This approach directly measures target engagement in native proteomes rather than relying on fluorogenic substrate cleavage assays (e.g., Ac-LLY-AFC), which may not accurately reflect inhibitor binding in a complex biological context .

Ex Vivo Pharmacodynamic Biomarker Studies in Rodent Disease Models

Building on the validated in vivo efficacy of Z-LLY-FMK in rat bile duct ligation-induced hepatocyte apoptosis [1], Biotin-LLY-FMK can be applied ex vivo to tissue homogenates from treated animals to directly quantify residual active calpain levels. This pharmacodynamic readout provides a mechanistic complement to histological TUNEL staining, enabling correlation between calpain activity and apoptotic index. The biotin pull-down approach also identifies which calpain isoforms (calpain I, calpain II, or cathepsin L) are predominantly active in the disease state, information that Z-LLY-FMK treatment alone cannot provide [2].

Quote Request

Request a Quote for Biotin-LLY-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.